molecular formula C26H24FN5O3 B3017274 1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1251673-76-3

1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No. B3017274
CAS RN: 1251673-76-3
M. Wt: 473.508
InChI Key: FKOMUGGDNKJEKP-UHFFFAOYSA-N
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Description

The compound , 1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, is a complex molecule that appears to be related to the field of medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is a derivative of piperazine-containing compounds, which are known to be significant in pharmaceutical research.

Synthesis Analysis

The synthesis of related piperazine-1-yl-1H-indazole derivatives is described as a simple and efficient process, which involves characterizing the compounds by spectral analysis . While the exact synthesis of the compound is not detailed, it can be inferred that similar methods could be applied, considering the structural similarities with the compounds mentioned in the first paper.

Molecular Structure Analysis

The molecular structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, has been determined by X-ray analysis . This analysis revealed that the piperazine ring adopts a chair conformation, which is a common feature in piperazine derivatives. The benzimidazole ring is nearly planar, and there is a significant dihedral angle between it and the fluorophenyl ring. These structural insights could be relevant when considering the molecular structure of the compound .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of the specific compound, the structural components such as the piperazine ring and the fluorophenyl group are known to participate in various chemical reactions. Piperazine rings can undergo substitution reactions, and the presence of a fluorine atom can influence the reactivity of the phenyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly provided in the papers. However, the related compound's crystal and molecular structure information suggests that the compound may form hydrogen bonds due to the protonated piperazine N4 atom and the deprotonated O atom of the fumarate anion . This could imply that the compound may also have the potential to form specific intermolecular interactions, which could affect its solubility, melting point, and other physical properties.

Scientific Research Applications

Synthesis and Characterization

  • The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, related to the chemical , was synthesized via a condensation reaction involving carbamimide and 3-fluorobenzoic acid. This process involved spectroscopic methods like LCMS, NMR, and IR for characterization, indicating a methodological approach to synthesizing and analyzing similar compounds (Sanjeevarayappa et al., 2015).

Antimicrobial and Anthelmintic Activity

  • The synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrated moderate anthelmintic activity and poor antibacterial activity. This suggests potential uses of similar structures in developing treatments for parasitic infections (Sanjeevarayappa et al., 2015).

Synthesis and Docking Studies

  • A structurally similar compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized, emphasizing the efficiency and simplicity of the process. Docking studies for this compound were also presented, which are crucial for understanding how these compounds might interact with biological targets (Balaraju et al., 2019).

Structure and Crystallography

  • The structural analysis of similar compounds, such as 8-(4-((5-(4-Fluorophenyl)pyridin-3-yl)methyl)piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one, was performed using X-ray diffraction. This demonstrates the importance of crystallography in understanding the physical structure of these compounds, which is vital for their potential application in drug design (Ullah & Altaf, 2014).

Potential in Cancer Treatment

  • Piperazine-1-yl-1H-indazole derivatives, including those structurally related to the chemical , have shown significant roles in medicinal chemistry, hinting at their potential use in cancer treatment and other medical applications (Naito et al., 2005).

properties

IUPAC Name

1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O3/c1-18-7-2-3-8-19(18)24-28-25(35-29-24)20-9-6-12-32(26(20)34)17-23(33)31-15-13-30(14-16-31)22-11-5-4-10-21(22)27/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOMUGGDNKJEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

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